molecular formula C7H12N4OS B15538236 2-(Isopropylthio)-N-(1h-1,2,4-triazol-5-yl)acetamide

2-(Isopropylthio)-N-(1h-1,2,4-triazol-5-yl)acetamide

Cat. No.: B15538236
M. Wt: 200.26 g/mol
InChI Key: UNTUHWLFOIHABH-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole head group linked to an isopropylthio moiety via an acetamide bridge. The 1,2,4-triazole scaffold is recognized in medicinal chemistry as a versatile pharmacophore with the potential to form key hydrogen bonding interactions with biological targets, similar to amide bioisosteres documented in kinase inhibitor research . This structure makes it a compound of interest for various research applications, particularly in the discovery and development of novel bioactive molecules. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis and drug discovery programs. Its structure suggests potential for exploration in developing inhibitors for protein kinases and other enzymes, given that similar 1,2,4-triazole derivatives have been investigated as potent inhibitors of targets like the epidermal growth factor receptor (EGFR) . The presence of the acetamide linker and the sulfur-containing side chain provides points for further chemical modification, allowing for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

2-propan-2-ylsulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C7H12N4OS/c1-5(2)13-3-6(12)10-7-8-4-9-11-7/h4-5H,3H2,1-2H3,(H2,8,9,10,11,12)

InChI Key

UNTUHWLFOIHABH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)NC1=NC=NN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(Isopropylthio)-N-(1H-1,2,4-triazol-5-yl)acetamide with analogous compounds, focusing on structural variations, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name (Reference) Key Structural Features Physicochemical Properties Biological Implications
This compound (Target) - Isopropylthio (-S-iPr)
- 1,2,4-Triazol-5-yl group
- IR (C=O): ~1670–1680 cm⁻¹
- Moderate lipophilicity (predicted)
- Potential enzyme inhibition due to triazole-thioether synergy
2-[(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide () - Ethyl-substituted triazole
- N-phenyl and N-isopropyl groups
- IR (C=O): 1682 cm⁻¹
- Higher molecular weight (MW: ~375 g/mol)
- Enhanced steric bulk may reduce bioavailability
N-(Naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () - Allyl and thiophene substituents
- Naphthyl group
- IR (C=O): ~1675 cm⁻¹
- Extended conjugation (UV-active)
- Possible anticancer activity due to naphthyl-thiophene motifs
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide () - Nitrophenyl group
- Naphthyloxy-triazole linkage
- IR (NO₂): 1504 cm⁻¹
- High polarity (logP: ~2.5)
- Electron-withdrawing nitro group may enhance reactivity in redox environments
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () - Benzimidazole and bromophenyl-thiazole groups - NMR (¹³C): δ 125–165 ppm (aromatic carbons)
- High melting point (>200°C)
- Bromine atom may confer halogen-bonding capabilities in enzyme inhibition

Key Observations

Substituent Effects on Bioactivity :

  • The isopropylthio group in the target compound likely offers a balance between lipophilicity and steric hindrance compared to bulkier groups like naphthyl () or bromophenyl () .
  • Nitro groups () introduce strong electron-withdrawing effects, which may increase metabolic stability but reduce solubility .

Synthetic Flexibility :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole synthesis (), while hydrazine-mediated routes () are employed for acetamide derivatives .

Spectroscopic Trends :

  • IR spectra consistently show C=O stretches near 1670–1680 cm⁻¹ across all compounds, confirming the acetamide backbone .
  • ¹H NMR data (e.g., δ 5.38–5.48 ppm for –OCH₂ in ) highlight distinct proton environments influenced by substituents .

Biological Potential: Compounds with thiazole or benzimidazole moieties () exhibit enhanced binding to biological targets, as suggested by docking studies . The target compound’s 1,2,4-triazole core may mimic purine bases, enabling interactions with kinase or protease active sites.

Q & A

Q. What are the established synthetic routes for 2-(Isopropylthio)-N-(1H-1,2,4-triazol-5-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including thiol-alkylation and amide coupling. For example, a common approach is reacting 1H-1,2,4-triazol-5-amine with 2-chloro-N-isopropylthioacetamide in the presence of a base (e.g., NaOH or K₂CO₃) and a polar aprotic solvent like DMF at 60–80°C for 6–12 hours. Reaction optimization focuses on controlling pH, temperature, and stoichiometry to minimize side products. Purification often employs recrystallization from ethanol or column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons in triazole rings) and amide NH signals (δ ~10 ppm).
  • FTIR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups.
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₈H₁₃N₄OS: 213.0812). Purity is assessed via HPLC (≥95% by area) with C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Kinase inhibition : Fluorescence-based assays targeting kinases like EGFR or CDK2. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Replace isopropylthio with bulkier groups (e.g., cyclopropylthio) to enhance lipophilicity and membrane penetration.
  • Triazole ring modification : Introduce electron-withdrawing groups (e.g., Cl at the 3-position) to improve binding to target enzymes.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets in kinases). SAR validation requires parallel synthesis of analogs and comparative bioassays .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions may arise from poor bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS in rodent models.
  • Prodrug design : Mask polar groups (e.g., esterification of the acetamide) to enhance absorption.
  • Metabolite identification : Use liver microsomes or hepatocytes to identify degradation pathways .

Q. What methodologies address stability challenges during storage and handling?

Stability studies under ICH guidelines:

  • Thermal stability : Store at 4°C in amber vials; monitor degradation via accelerated testing (40°C/75% RH for 6 months).
  • Light sensitivity : Use UV-vis spectroscopy to detect photodegradation products.
  • Solution stability : Prepare stock solutions in DMSO with desiccants to prevent hydrolysis .

Q. How can computational tools predict off-target effects or toxicity?

  • QSAR models : Use platforms like Schrödinger or MOE to predict ADMET properties (e.g., hERG inhibition risk).
  • Proteome-wide docking : Identify unintended targets via reverse pharmacophore screening (e.g., SwissTargetPrediction).
  • Toxicogenomics : Compare gene expression profiles in treated vs. untreated cells using RNA-seq .

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